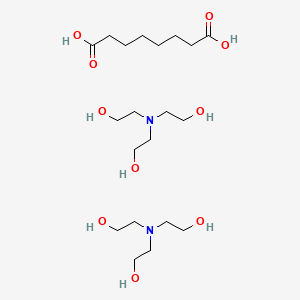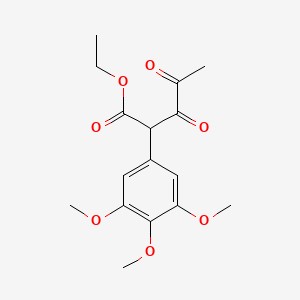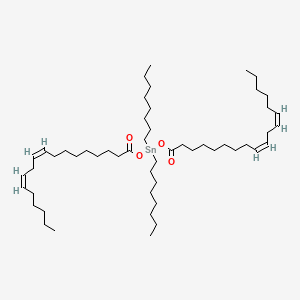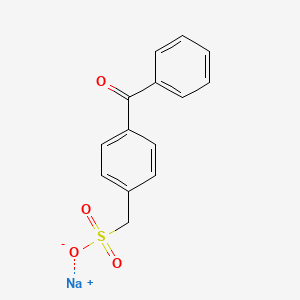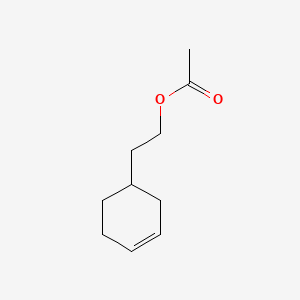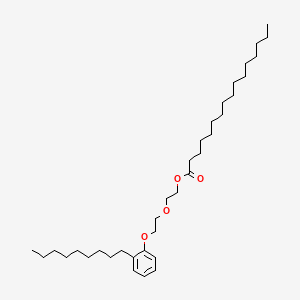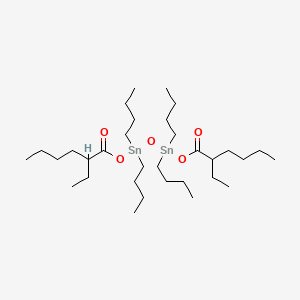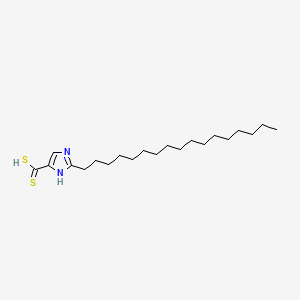
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is a chemical compound with the molecular formula C11H16 and a molecular weight of 148.24474 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with a 1,3-dimethylbutyl group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and 1,3-dimethylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simpler analog without the 1,3-dimethylbutyl substitution.
1,3-Dimethylbutylcyclopentane: A fully saturated analog.
Tetradehydrocyclopentene: A derivative with multiple double bonds but lacking the 1,3-dimethylbutyl group.
Uniqueness
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is unique due to its specific substitution pattern and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
93980-86-0 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1-[(E)-4-methylpent-2-en-2-yl]cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H16/c1-9(2)8-10(3)11-6-4-5-7-11/h4-6,8-9H,7H2,1-3H3/b10-8+ |
Clave InChI |
DMHUQSYCKVKELO-CSKARUKUSA-N |
SMILES isomérico |
CC(C)/C=C(\C)/C1=CC=CC1 |
SMILES canónico |
CC(C)C=C(C)C1=CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
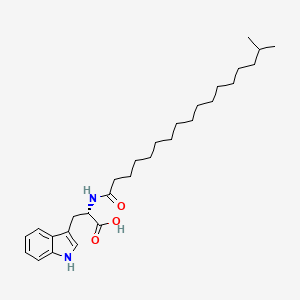
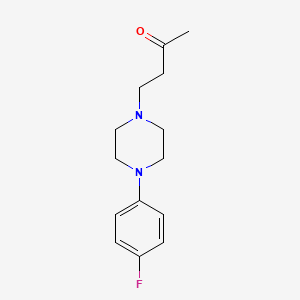
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

